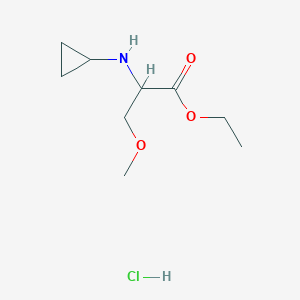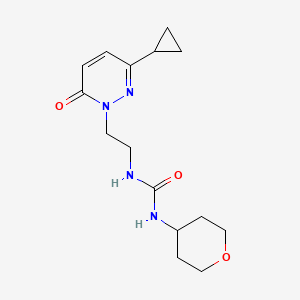
methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound It features a quinoline ring fused with a quinazoline ring system, incorporating both an oxo (carbonyl) and a thioxo (sulfur) group, and is methylated on the carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions starting with readily available precursors. Key steps may include the cyclization of a quinoline derivative with a suitable diketone and thiourea, followed by methylation of the carboxyl group. Typical reaction conditions involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial-scale synthesis would likely require optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction parameters, and the use of catalysts to enhance reaction rates. Additionally, the purification steps would need to be scalable, potentially involving crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo a variety of chemical reactions:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions will vary depending on the target substitution, often requiring specific bases, acids, or catalysts.
Major Products
The products of these reactions can include a range of derivatives with altered electronic and steric properties, potentially useful for further applications in pharmaceuticals or materials science.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules, especially those with potential biological activity.
Biology and Medicine
It could be investigated for its pharmacological properties, such as potential anti-cancer, anti-microbial, or anti-inflammatory activities. Its unique structure might interact with biological targets in novel ways.
Industry
In materials science, derivatives of this compound could find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways through binding interactions. The presence of the oxo and thioxo groups can facilitate hydrogen bonding or ionic interactions with molecular targets, altering their function.
Comparaison Avec Des Composés Similaires
Compared to other quinoline or quinazoline derivatives, this compound's dual ring system and the presence of oxo and thioxo groups make it particularly unique. Similar compounds might include:
Quinoline derivatives: Often used in anti-malarial drugs.
Quinazoline derivatives: Common in certain anti-cancer therapies.
Thioxo derivatives: Notable for their varied roles in pharmaceuticals and materials science.
Its unique combination of features may offer distinct advantages in terms of binding affinity, stability, and specificity.
Conclusion
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound with diverse potential applications. Its complex structure opens avenues for various chemical reactions and scientific research, making it a compound of significant interest in multiple fields.
Propriétés
IUPAC Name |
methyl 3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-20(26)15-8-9-16-17(13-15)22-21(28)24(19(16)25)12-11-23-10-4-6-14-5-2-3-7-18(14)23/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHUWAGNXNANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)


![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)


![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)

![2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2570135.png)
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)

